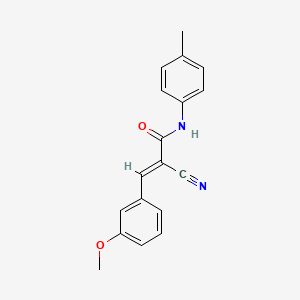
(2E)-2-cyano-3-(3-methoxyphenyl)-N-(4-methylphenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2E)-2-cyano-3-(3-methoxyphenyl)-N-(4-methylphenyl)acrylamide” is a complex organic compound. It contains a cyano group (-CN), a methoxyphenyl group (an aromatic ring with a methoxy group), and a methylphenyl group (an aromatic ring with a methyl group). The presence of these functional groups suggests that this compound could have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic rings suggests that the compound could have a planar structure, while the cyano group could introduce some polarity .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be determined by its functional groups. The cyano group could undergo reactions such as hydrolysis or reduction, while the aromatic rings could participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the cyano group could make the compound polar and potentially soluble in water. The aromatic rings could contribute to the compound’s stability and possibly its color .Applications De Recherche Scientifique
Corrosion Inhibition
A study focused on the synthesis and characterization of new acrylamide derivatives for use as corrosion inhibitors in nitric acid solutions of copper. The derivatives, including a compound similar to "(2E)-2-cyano-3-(3-methoxyphenyl)-N-(4-methylphenyl)acrylamide," were found to be effective corrosion inhibitors for copper. Their efficacy was evaluated using chemical and electrochemical methods, with findings suggesting these compounds act as mixed-type inhibitors. The adsorption behavior on copper was studied, indicating chemical adsorption following the Langmuir isotherm model. Theoretical computations supported the experimental findings, highlighting the potential of these derivatives in corrosion protection applications (Ahmed Abu-Rayyan et al., 2022).
Mechanofluorochromic Properties
Another research avenue explored the effect of stacking mode on the mechanofluorochromic properties of 3-aryl-2-cyano acrylamide derivatives. These compounds, including variations of the core structure , exhibited distinct optical properties attributed to their face-to-face stacking mode. This study demonstrated how physical manipulation, such as grinding, can induce a shift in emission peaks, revealing the compounds' potential in developing responsive materials for optical applications (Qing‐bao Song et al., 2015).
Chemical Rearrangements
The chemical versatility of cyanoacrylamide derivatives was further illustrated in studies on double rearrangement reactions. These reactions produced novel cyclic compounds, showcasing the potential of cyanoacrylamide derivatives as precursors in synthetic organic chemistry for creating complex molecular architectures (Masataka Yokoyama et al., 1985).
Cytotoxicity and Herbicidal Activity
Cyanoacrylamide derivatives have also been investigated for their biological activities. Some studies evaluated the cytotoxicity of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives synthesized from cyanoacrylamide precursors, offering insights into their potential use in medicinal chemistry (Ashraf S. Hassan et al., 2014). Additionally, the synthesis of 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates revealed their good herbicidal activities, highlighting the agricultural applications of these compounds (Qingmin Wang et al., 2004).
Polymerization and Material Science Applications
Research on controlled radical polymerization of acrylamides, including N-isopropylacrylamide, has shown the potential for designing thermoresponsive polymers for drug delivery systems. This underscores the broader utility of acrylamide derivatives in creating functional materials for biomedical applications (A. Convertine et al., 2004).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
(E)-2-cyano-3-(3-methoxyphenyl)-N-(4-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-13-6-8-16(9-7-13)20-18(21)15(12-19)10-14-4-3-5-17(11-14)22-2/h3-11H,1-2H3,(H,20,21)/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLDQWLAXDKCXLA-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=CC2=CC(=CC=C2)OC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)/C(=C/C2=CC(=CC=C2)OC)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
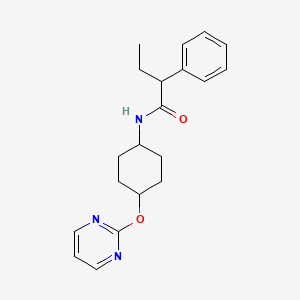
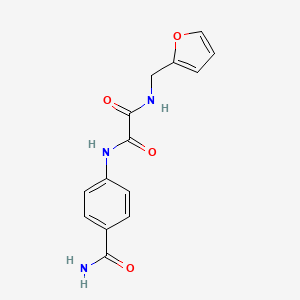
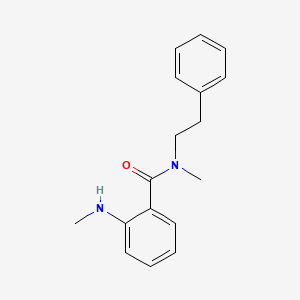
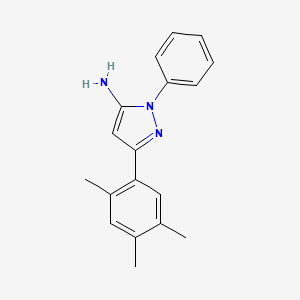
![3-(4-fluorobenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2735353.png)
![N-{5-acetyl-6-[2-(dimethylamino)vinyl]-2-oxo-2H-pyran-3-yl}-4-methoxybenzenecarboxamide](/img/structure/B2735354.png)
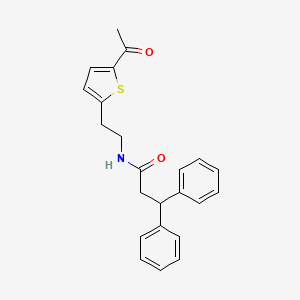
![2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2735358.png)
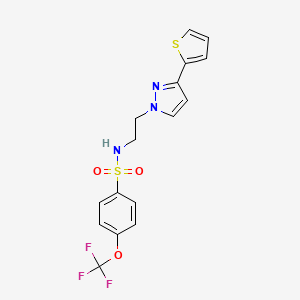
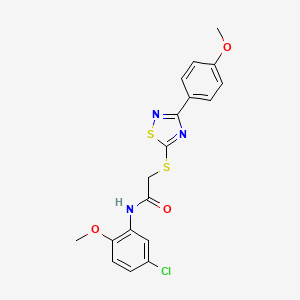
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2735362.png)
![4-[[Dimethyl(oxo)-lambda6-sulfanylidene]amino]pyridine-2-carboxylic acid](/img/structure/B2735363.png)
![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-chloro-4-fluorobenzyl)acetamide](/img/structure/B2735364.png)
![4-chlorobenzyl 4-ethyl-5-[1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl sulfide](/img/structure/B2735367.png)
